Julifloricine

Description

Julifloricine has been reported in Prosopis flexuosa with data available.

from Posopis juliflora; structure given in first source; RN from CA Index Guide 1986

Properties

CAS No. |

76202-00-1 |

|---|---|

Molecular Formula |

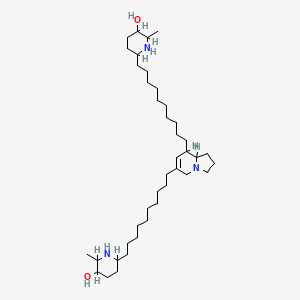

C40H75N3O2 |

Molecular Weight |

630.0 g/mol |

IUPAC Name |

6-[10-[6-[10-(5-hydroxy-6-methylpiperidin-2-yl)decyl]-1,2,3,5,8,8a-hexahydroindolizin-8-yl]decyl]-2-methylpiperidin-3-ol |

InChI |

InChI=1S/C40H75N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30,32-33,35-42,44-45H,3-29,31H2,1-2H3 |

InChI Key |

JOTBJXJGDRSICD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(N1)CCCCCCCCCCC2C=C(CN3C2CCC3)CCCCCCCCCCC4CCC(C(N4)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An authoritative overview of the chemical properties, biosynthesis, extraction, and biological activities of julifloricine and its analogs, providing a critical resource for scientists in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a complex indolizidine alkaloid isolated from plants of the Prosopis genus, most notably Prosopis juliflora. This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including potent antimicrobial and neurotoxic effects. This compound and its related alkaloids, such as juliflorine and juliprosopine, are often found co-occurring in the plant, and the nomenclature in the literature can be ambiguous, with these names frequently used interchangeably. This guide aims to provide a comprehensive technical overview of this compound and its analogs, focusing on their chemical characteristics, biosynthetic origins, methods of isolation, and pharmacological properties to support ongoing research and development efforts.

Physicochemical Properties

This compound is characterized as an amorphous white powder that does not exhibit a defined melting point[1]. Its complex structure, featuring multiple stereocenters and long aliphatic chains, contributes to its physicochemical properties. The synonyms juliflorine and juliprosopine are commonly used in scientific literature to refer to what is understood as the same parent compound[2].

A summary of the key physicochemical data for juliflorine/juliprosopine is presented in Table 1.

Table 1: Physicochemical Properties of Juliflorine

| Property | Value | Source |

| Molecular Formula | C40H75N3O2 | PubChem[2] |

| Molecular Weight | 629.59 g/mol | PubChem[2] |

| Appearance | Amorphous white powder | ChemicalBook[1] |

| Melting Point | No definite melting point | ChemicalBook[1] |

| Solubility | A group of related alkaloids, including juliprosopine, are reported to be water-soluble. | [Pharmacological and pharmacognostical aspect of Prosopis juliflora](https |

| XLogP3 | 10.4 | PubChem[2] |

| Formal Charge | 0 | PubChem[2] |

Biosynthesis

The biosynthesis of piperidine alkaloids in Prosopis species is understood to originate from two primary metabolic pathways: the shikimic acid pathway and the piperidine alkaloid pathway. While the complete, detailed biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to involve the condensation of piperidine rings, derived from lysine, with long-chain fatty acid precursors. The indolizidine core is likely formed through a series of cyclization and rearrangement reactions. Further research, potentially involving isotopic labeling studies and transcriptomic analysis of Prosopis species, is required to fully map the enzymatic steps leading to the formation of this complex alkaloid.

A proposed general biosynthetic relationship is depicted below.

Caption: Proposed biosynthetic origin of this compound.

Experimental Protocols

Extraction and Isolation of the Total Alkaloid Fraction from Prosopis juliflora Leaves

The following protocol is a standard method for the acid-base extraction of total alkaloids from the leaves of P. juliflora, followed by a preliminary fractionation.

Materials:

-

Dried and powdered leaves of P. juliflora

-

Hexane

-

Methanol

-

0.2 N Hydrochloric acid (HCl)

-

Chloroform

-

Ammonium hydroxide (NH4OH)

-

Silica gel for column chromatography

-

Methanol/Chloroform solvent systems

Procedure:

-

Defatting: The dried plant material is first extracted with hexane to remove nonpolar constituents like fats and waxes.

-

Methanol Extraction: The defatted plant material is then extracted with methanol to isolate a broad range of compounds, including the alkaloids.

-

Acid-Base Extraction:

-

The methanol extract is concentrated and then acidified with 0.2 N HCl.

-

This acidic solution is washed with chloroform to remove non-basic compounds.

-

The aqueous layer is then basified with ammonium hydroxide to a pH of 11.

-

The basified solution is extracted with chloroform to partition the free alkaloids into the organic phase.

-

The chloroform phase, containing the total alkaloidal extract (TAE), is evaporated to dryness[3].

-

-

Fractionation: The TAE is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol (e.g., from 99:1 to 1:1, followed by 100% methanol) to yield fractions with varying polarities[3].

Caption: Workflow for the extraction of alkaloids.

Quantitative Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound can be determined using a broth microdilution method.

Materials:

-

Pure this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Positive (bacteria and broth) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth[4][5].

Quantitative Antifungal Activity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) against fungal strains can be determined using a similar microdilution method.

Materials:

-

Pure this compound

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Serial dilutions of this compound are prepared in RPMI-1640 medium.

-

Each well is inoculated with a standardized fungal suspension.

-

Plates are incubated under appropriate conditions for the specific fungal strain (e.g., 35°C for 24-48 hours).

-

Fungal growth is assessed by measuring the optical density at a specific wavelength.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of fungal growth compared to the control[6][7].

Neurotoxicity Assay (Cell Viability)

The neurotoxic effects of juliprosopine (a close analog or synonym of this compound) can be assessed by measuring its cytotoxicity against neuronal and glial cells.

Materials:

-

Juliprosopine

-

Co-cultures of rat cortical neurons and glial cells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of juliprosopine for a defined period (e.g., 24 hours).

-

The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured.

-

Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that reduces cell viability by 50%) is determined[8].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the complex stereochemistry of the indolizidine core and the piperidine rings, as well as the connectivity of the long aliphatic chains. Researchers have utilized NMR analysis to characterize alkaloid-rich fractions containing juliprosopine[9]. The chemical shifts of protons and carbons in the heterocyclic rings and the aliphatic chains provide the necessary information for structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of these alkaloids. Electrospray ionization (ESI) is a suitable technique for analyzing these non-volatile compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments are invaluable for probing the structure by analyzing the fragmentation of the parent ion.

Biological Activity and Mechanism of Action

This compound and its related alkaloids exhibit a range of significant biological activities.

Table 2: Summary of Biological Activities of this compound and Related Alkaloids

| Activity | Organism/Cell Line | Quantitative Data (MIC/IC50) | Source |

| Antibacterial | Staphylococcus aureus | MIC values reported. | --INVALID-LINK--[10] |

| Streptococcus pyogenes | MIC values reported. | --INVALID-LINK--[10] | |

| Antifungal | Candida albicans | MIC values reported. | --INVALID-LINK--[10] |

| Neurotoxicity | Rat cortical neurons and glial cells | IC50 = 7.362 µg/mL (for a fraction containing juliprosopine and juliprosine) | --INVALID-LINK--[8] |

| Astrocyte primary cultures | EC50 = 3.01 µg/mL (for a fraction containing related alkaloids) | --INVALID-LINK--[3] |

The mechanism of action for the antibacterial and antifungal activities is not fully elucidated but is thought to involve disruption of cell membrane integrity. The neurotoxic effects of juliprosopine have been linked to the induction of mitochondrial damage and cytoplasmic vacuolation in neuronal and glial cells[8]. These alkaloids are also known to induce glial activation and stimulate the production of nitric oxide, which can contribute to neuronal damage[3].

Caption: Proposed neurotoxic mechanism of juliprosopine.

Conclusion

This compound and its related indolizidine alkaloids from Prosopis species represent a class of natural products with significant and diverse biological activities. Their potent antimicrobial and neurotoxic properties make them interesting candidates for further investigation in drug development and as pharmacological tools. This guide provides a foundational resource for researchers by consolidating the available technical information on their chemistry, biosynthesis, isolation, and biological evaluation. Further research is warranted to fully elucidate their biosynthetic pathways, mechanisms of action, and to explore their therapeutic potential.

References

- 1. Juliflorine | 76202-00-1 [chemicalbook.com]

- 2. Juliflorine | C40H75N3O2 | CID 127122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repositorio.ufba.br [repositorio.ufba.br]

- 4. Antimicrobial activity of this compound isolated from Prosopis juliflora. | Semantic Scholar [semanticscholar.org]

- 5. animalmedicalresearch.org [animalmedicalresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of this compound isolated from Prosopis juliflora PMID: 2775330 | MCE [medchemexpress.cn]

Preliminary Pharmacological Screening of Julifloricine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julifloricine, a piperidine alkaloid isolated from the plant Prosopis juliflora, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, summarizing key findings from in-vitro and in-vivo studies. The document details the experimental protocols for assessing its antimicrobial, anti-inflammatory, anticancer, and toxicological profiles. Furthermore, it visualizes experimental workflows and relevant signaling pathways to facilitate a deeper understanding of its potential mechanisms of action.

Antimicrobial Activity

This compound has demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. In-vitro studies have established its efficacy against various bacterial strains.

Data Presentation: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Significant inhibitory effect noted | [1] |

| Streptococcus pyogenes | Strong activity with MIC of 0.0078 mg/ml | [1] |

| Corynebacterium diphtheriae var. mitis | Effective | [1] |

| Corynebacterium hofmanni | Effective | [1] |

| Bacillus subtilis | Effective | [1] |

| Gram-negative bacteria (e.g., Salmonella, Shigella, Proteus, Pseudomonas, Klebsiella, Escherichia coli) | No significant inhibitory effect | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial susceptibility of this compound is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial suspensions are prepared from overnight cultures on a non-selective solid or liquid medium. The inoculum density is standardized to approximately 5 × 10^5 Colony Forming Units (CFU)/mL.[2]

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The plates are incubated under appropriate conditions for the specific bacterial strain.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[2]

Experimental Workflow: Antimicrobial Susceptibility Testing

Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of pure this compound are limited, the carrageenan-induced paw edema model is a standard and widely accepted method for screening potential anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in-vivo assay evaluates the ability of a test compound to reduce acute inflammation.[3][4][5]

-

Animal Preparation: Healthy adult rats or mice are used for the experiment.

-

Compound Administration: Animals are divided into groups and administered this compound at various doses, a positive control (e.g., indomethacin), and a vehicle control, typically 30-60 minutes before the induction of inflammation.[4][5]

-

Induction of Edema: A subplantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation.[4][5]

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[4]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Anticancer Activity

Direct evidence for the anticancer activity of this compound is not yet established. However, standard in-vitro assays such as the MTT assay for cell viability and apoptosis assays are fundamental for preliminary screening.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[6]

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6][8]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Experimental Protocol: Apoptosis Assay using Annexin V and Propidium Iodide

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[9][10]

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period to induce apoptosis.

-

Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[9]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Data Interpretation: The cell population is quantified into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[9]

Experimental Workflow: In-Vitro Anticancer Screening

Toxicological Profile

Preliminary toxicological studies are crucial to assess the safety profile of this compound. Dermal toxicity has been evaluated, and here we present the data and a general protocol for such studies.

Data Presentation: Dermal Toxicity in Rabbits

| Concentration | Observation | Reference |

| 5% | Slight redness and hardening | [11] |

| Higher Concentrations | Toxic effects observed | [11] |

Experimental Protocol: Acute Dermal Toxicity Study in Rabbits

This study is designed to assess the potential for a substance to cause irritation and systemic toxicity after a single dermal application.[11][12]

-

Animal Preparation: New Zealand White rabbits are typically used. The fur on the back of the animals is clipped approximately 24 hours before the application of the test substance.[12]

-

Test Substance Application: A defined dose of this compound, usually formulated as a paste or solution, is applied to a specific area of the clipped skin. The application site is then covered with a semi-occlusive dressing.[12]

-

Exposure and Observation: The dressing remains in place for a specified period (e.g., 24 hours). After removal, the application site is observed for signs of dermal irritation such as erythema and edema at various time points (e.g., 1, 24, 48, and 72 hours). The animals are also observed for any signs of systemic toxicity.[12]

-

Scoring and Evaluation: Dermal reactions are scored using a standardized scale (e.g., the Draize scale). The study allows for the determination of the irritancy potential and the acute dermal lethal dose (LD50).

Potential Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of this compound are not yet fully elucidated. However, based on its observed biological activities, it is plausible that this compound may modulate key inflammatory and cell survival signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[13] Its inhibition is a key target for anti-inflammatory and anticancer drug development.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[14] Dysregulation of this pathway is implicated in many diseases, including cancer.

Conclusion

This compound exhibits promising pharmacological activities, particularly as an antimicrobial agent against Gram-positive bacteria. While its anti-inflammatory and anticancer potentials require further investigation, the established experimental protocols outlined in this guide provide a solid framework for future research. Toxicological studies are essential to determine its safety profile for any potential therapeutic application. Elucidating the interaction of this compound with key signaling pathways, such as NF-κB and MAPK, will be critical in understanding its mechanism of action and advancing its development as a potential therapeutic lead.

References

- 1. researchgate.net [researchgate.net]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Julifloricine: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julifloricine is a complex piperidine alkaloid isolated from the plant Prosopis juliflora. This plant, a member of the legume family, is known for its resilience in arid environments and has a rich history in traditional medicine. This compound, along with its related alkaloids such as juliflorine and juliprosopine, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This technical guide provides a detailed overview of the fundamental physicochemical properties of this compound, outlines relevant experimental protocols for its characterization, and explores its interactions with cellular signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Physicochemical Data

| Property | Value | Data Type | Source |

| Molecular Formula | C40H75N3O2 | --- | PubChem |

| Molecular Weight | 630.0 g/mol | Calculated | PubChem[2] |

| logP (Octanol-Water Partition Coefficient) | 10.4 | Calculated | PubChem[2] |

| Melting Point | Not available | Experimental | --- |

| Boiling Point | Not available | Experimental | --- |

| pKa | Not available | Experimental | --- |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for the extraction of this compound from its natural source and general protocols for the determination of key physicochemical parameters.

Extraction of Total Alkaloids from Prosopis juliflora

The following protocol is a common method for the acid-base extraction of total alkaloids from the leaves of Prosopis juliflora:

Materials:

-

Dried and powdered leaves of Prosopis juliflora

-

Methanol

-

0.2 N Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH4OH)

-

Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

The dried and powdered plant material is macerated with methanol at room temperature for 48 hours to extract a wide range of compounds.

-

The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.

-

The resulting residue is then acidified with 0.2 N HCl and stirred for several hours. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

-

The acidic solution is then washed with chloroform to remove non-alkaloidal, lipid-soluble impurities.

-

The aqueous layer, containing the protonated alkaloids, is then made basic by the addition of ammonium hydroxide to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

The basic aqueous solution is then repeatedly extracted with chloroform.

-

The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total alkaloidal extract.

-

Further purification and isolation of this compound can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Determination of Melting Point (General Protocol)

The melting point of a solid crystalline substance is a key indicator of its purity. The following is a general procedure for determining the melting point of an alkaloid like this compound using a capillary melting point apparatus.[3][4][5][6][7][8]

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

A small amount of the purified, dry this compound is finely powdered using a mortar and pestle.[3]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Determination of pKa by Potentiometric Titration (General Protocol for Piperidine Alkaloids)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility and ability to cross biological membranes. A potentiometric titration is a common and accurate method for determining the pKa of basic compounds like piperidine alkaloids.[9][10][11][12]

Materials:

-

Purified this compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Stir plate and stir bar

-

Deionized water

Procedure:

-

A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH of the solution is measured after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa can be determined from the titration curve. For a basic compound, the pKa corresponds to the pH at which half of the compound is protonated. This is typically found at the midpoint of the buffer region of the titration curve.

Biological Activity and Signaling Pathways

This compound and related alkaloids from Prosopis juliflora exhibit significant biological effects, primarily cytotoxicity. Studies have shown that these compounds can directly impact glial cells and neurons, leading to cellular activation or cell death.[13][14] The underlying mechanisms appear to involve the induction of nitric oxide (NO) production and the disruption of mitochondrial function.[1][14][15][16]

Proposed Cellular Mechanism of Action

The following diagram illustrates a proposed signaling pathway for the cytotoxic effects of this compound based on available research.

This pathway suggests that this compound can interact with neuronal and glial cells, leading to two primary downstream effects. Firstly, it can induce the activation of inducible nitric oxide synthase (iNOS), resulting in an increase in nitric oxide (NO) production, a molecule that can be cytotoxic at high concentrations. Secondly, this compound appears to target the inner mitochondrial membrane, causing mitochondrial damage. Both of these pathways ultimately contribute to cytotoxicity and cell death.

Experimental Workflow for Investigating Cytotoxicity

The following diagram outlines a typical experimental workflow for assessing the cytotoxic effects of this compound on a cell line.

Conclusion

This compound is a fascinating and biologically active alkaloid with significant potential. While some of its core physicochemical properties have been characterized, further experimental determination of its melting point, boiling point, and pKa is necessary for a complete profile. The outlined experimental protocols provide a framework for such investigations. The emerging understanding of its cytotoxic mechanisms, particularly its impact on nitric oxide signaling and mitochondrial integrity, opens avenues for further research into its potential therapeutic applications, especially in the context of diseases where targeted cell death is a desired outcome. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this complex natural product.

References

- 1. wjarr.com [wjarr.com]

- 2. Juliflorine | C40H75N3O2 | CID 127122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neurotoxicity of Prosopis juliflora: from Natural Poisoning to Mechanism of Action of Its Piperidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repositorio.ufba.br [repositorio.ufba.br]

- 16. Juliprosopine and juliprosine from prosopis juliflora leaves induce mitochondrial damage and cytoplasmic vacuolation on cocultured glial cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Julifloricine: A Promising Piperidine Alkaloid as a Lead Compound for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Julifloricine, a complex piperidine alkaloid isolated from the leaves and pods of Prosopis juliflora, has emerged as a compelling candidate for lead compound development. Possessing a unique chemical architecture, this natural product has demonstrated a spectrum of promising biological activities, including potent antimicrobial, anticancer, and enzyme-inhibiting properties. This document provides a comprehensive technical overview of this compound, summarizing the current state of research, presenting key quantitative data, detailing experimental methodologies for its study, and visualizing its potential mechanisms of action through signaling pathway diagrams. The multifaceted bioactivity of this compound, coupled with its natural abundance, positions it as a molecule of significant interest for further preclinical and clinical investigation.

Introduction

The quest for novel therapeutic agents has consistently turned to nature as a source of chemical diversity and biological activity. Alkaloids, in particular, have a rich history in drug discovery, yielding numerous clinically significant medicines. This compound, a representative of the piperidine alkaloid class, is a major constituent of Prosopis juliflora, a plant traditionally used in folk medicine. Its intricate molecular structure is the basis for its diverse pharmacological profile, which warrants a detailed exploration of its potential as a starting point for the development of new drugs.

Discovery and Chemical Profile

This compound was first isolated from Prosopis juliflora, a hardy and widely distributed tree. It is characterized by a complex piperidine ring system.

-

Molecular Formula: C₄₀H₇₅N₃O₂

-

Chemical Structure:

(A definitive 2D chemical structure of this compound would be presented here in a final document)

Biological Activities and Therapeutic Potential

This compound and its related compounds have been the subject of several in vitro studies that have revealed its significant potential in various therapeutic areas.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of microbial pathogens, particularly Gram-positive bacteria. This suggests its potential as a lead for the development of new antibiotics, which is of critical importance in the face of rising antimicrobial resistance.

Anticancer Activity

Extracts of Prosopis juliflora, rich in this compound and related alkaloids, have shown significant cytotoxic effects against various human cancer cell lines. While specific data for pure this compound is still emerging, the potent activity of the extracts underscores the anticancer potential of its constituent alkaloids.

Enzyme Inhibition

A closely related alkaloid, juliflorine, has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. This finding suggests that this compound may possess similar neuroprotective properties.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies on this compound and related compounds from Prosopis juliflora.

Table 1: Antimicrobial Activity of this compound and P. juliflora Extracts

| Microorganism | Test Substance | MIC (µg/mL) | Reference |

| Micrococcus luteus | Alkaloid-enriched extract | 25 | [1] |

| Staphylococcus aureus | Alkaloid-enriched extract | 50 | [1] |

| Streptococcus mutans | Alkaloid-enriched extract | 50 | [1] |

Table 2: Anticancer Activity of P. juliflora Extracts

| Cell Line | Test Substance | IC₅₀ (µg/mL) | Reference |

| MDA-MB-231 (Breast Cancer) | Methanol leaf extract | 16.8 | [1] |

| MCF-7 (Breast Cancer) | Methanol leaf extract | 19.4 | [1] |

Table 3: Enzyme Inhibition by Juliflorine

| Enzyme | Test Substance | IC₅₀ (µM) | Mechanism of Inhibition | Reference |

| Acetylcholinesterase (AChE) | Juliflorine | 0.42 | Non-competitive | [2] |

| Butyrylcholinesterase (BChE) | Juliflorine | 0.12 | Non-competitive | [2] |

Potential Mechanisms of Action

The diverse biological activities of this compound are likely attributable to its interaction with multiple cellular targets and signaling pathways.

Antimicrobial Mechanism

The antimicrobial action of piperidine alkaloids like this compound against Gram-positive bacteria is thought to involve the disruption of the cell membrane. It has been proposed that these compounds can block calcium channels in the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.[1]

Anticancer Mechanisms

While the precise anticancer mechanisms of this compound are yet to be fully elucidated, natural product-derived alkaloids are known to exert their effects through various pathways. These include the induction of apoptosis (programmed cell death), modulation of key signaling pathways involved in cell proliferation and survival such as PI3K/Akt/mTOR and NF-κB, and the inhibition of enzymes crucial for cancer cell growth. The cytotoxic effects observed with P. juliflora extracts suggest that this compound may trigger apoptotic cell death through the intrinsic or extrinsic pathways, potentially involving the regulation of Bcl-2 family proteins and the activation of caspases.

Enzyme Inhibition Mechanism

The non-competitive inhibition of acetylcholinesterase and butyrylcholinesterase by the related alkaloid juliflorine indicates that it binds to a site on the enzyme that is distinct from the active site where the substrate acetylcholine binds.[2] This allosteric binding event induces a conformational change in the enzyme, reducing its catalytic efficiency.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Solubilization of Formazan: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to measure the activity of acetylcholinesterase and the inhibitory effect of compounds like this compound.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Acetylcholinesterase enzyme is added to the wells, and the plate is incubated for a short period.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

-

Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and potential signaling pathways.

Experimental Workflows

Caption: Workflow for MIC Determination.

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathways

Caption: Non-competitive Enzyme Inhibition.

Caption: Potential Apoptosis Induction Pathways.

Conclusion and Future Directions

This compound presents a compelling profile as a natural product lead for drug discovery. Its demonstrated antimicrobial and enzyme-inhibiting activities, along with the promising anticancer potential of its parent extracts, highlight the therapeutic avenues worth exploring. To advance this compound from a promising natural product to a viable clinical candidate, several key areas of research must be addressed:

-

Isolation and Characterization: Development of efficient and scalable methods for the isolation and purification of this compound is essential for further studies.

-

In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to fully characterize its efficacy and safety profile across different therapeutic areas. This includes determining its IC₅₀ values against a broader panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic effects and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and derivatives will help to identify the key structural features responsible for its biological activity and to optimize its potency, selectivity, and pharmacokinetic properties.

References

Unveiling Julifloricine: A Technical Guide to its Research History and Scientific Evolution

For Immediate Release

A Comprehensive Technical Guide on the Alkaloid Julifloricine, Charting its Discovery, Biological Activities, and Mechanisms of Action.

This in-depth guide offers a meticulous chronicle of the scientific journey of this compound, a piperidine alkaloid isolated from the versatile plant Prosopis juliflora. Tailored for researchers, scientists, and professionals in drug development, this document navigates through the key milestones of this compound research, from its initial discovery and structural elucidation to the exploration of its antimicrobial and cytotoxic properties. The guide presents a chronological research history, detailed experimental protocols, quantitative data summaries, and visual representations of its proposed mechanisms of action.

A Journey Through Time: The Research History of this compound

The scientific inquiry into this compound began in the late 1970s and early 1980s with the pioneering work of V. U. Ahmad and his collaborators. Their research on the chemical constituents of Prosopis juliflora led to the first isolation and characterization of this compound and its stereoisomers.[1][2][3][4] These initial studies laid the foundation for future investigations into the biological activities of this novel compound.

A significant breakthrough occurred in 1989 when Aqeel and colleagues published their findings on the potent antimicrobial properties of isolated this compound.[5] This seminal work established its significant inhibitory effects, particularly against Gram-positive bacteria, and sparked further interest in its potential as a therapeutic agent. Subsequent research has continued to explore the diverse biological activities of this compound and other alkaloids from P. juliflora, including their cytotoxic effects on various cell lines.

Timeline of Key Research Milestones:

-

Late 1970s - Early 1980s: Initial isolation and structural studies of this compound and its stereoisomers from Prosopis juliflora by Ahmad and coworkers.[1][2][3][4]

-

1989: Publication by Aqeel et al. detailing the significant in vitro antimicrobial activity of this compound, particularly against Gram-positive bacteria.[5]

-

Ongoing Research: Continued investigation into the cytotoxic properties of alkaloidal extracts from P. juliflora, including studies on glial cells, and exploration of the mechanisms underlying its biological activities.

Quantitative Analysis of Biological Activity

The biological effects of this compound and related alkaloidal extracts have been quantified in various studies. The following tables summarize the key quantitative data, providing a comparative overview of its antimicrobial and cytotoxic potential.

Table 1: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Reference |

| Staphylococcus aureus | 1.0 | [Aqeel et al., 1989] |

| Staphylococcus epidermidis | 1.0 | [Aqeel et al., 1989] |

| Staphylococcus citreus | 1.0 | [Aqeel et al., 1989] |

| Streptococcus pyogenes | 1.0 | [Aqeel et al., 1989] |

| Sarcina lutea | 1.0 | [Aqeel et al., 1989] |

| Streptococcus faecalis | 5.0 | [Aqeel et al., 1989] |

| Streptococcus pneumoniae | 5.0 | [Aqeel et al., 1989] |

| Streptococcus lactis | 5.0 | [Aqeel et al., 1989] |

| Corynebacterium diphtheriae | 5.0 | [Aqeel et al., 1989] |

| Corynebacterium hofmannii | 5.0 | [Aqeel et al., 1989] |

| Bacillus subtilis | 5.0 | [Aqeel et al., 1989] |

Table 2: Cytotoxicity of Prosopis juliflora Alkaloidal Extracts

| Cell Line | Extract/Fraction | Concentration | Effect | Reference |

| Glial Cells | Total Alkaloidal Extract | 3 - 30 µg/mL | Dose-dependent cytotoxicity | [Silva et al., 2007] |

| GL-15 Glial Cells | Alkaloidal Extract | 30 µg/mL | Maximum cytotoxic effect at 24h | [Souza et al., 2005] |

Deciphering the Mechanism: Proposed Signaling Pathways

The antibacterial activity of piperidine alkaloids from Prosopis juliflora, including this compound, is believed to be, at least in part, due to their ability to interfere with ion transport across the bacterial cell membrane. A proposed mechanism involves the blockade of calcium channels, which disrupts essential cellular processes in Gram-positive bacteria.

Caption: Proposed mechanism of antibacterial action of this compound via calcium channel blockade.

The cytotoxic effects of Prosopis juliflora alkaloids on eukaryotic cells, such as glial cells, are also under investigation. While the precise signaling pathways for this compound-induced cytotoxicity are not yet fully elucidated, studies on total alkaloidal extracts suggest the involvement of pathways leading to apoptosis.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Methodologies for Key Experiments

To facilitate further research and replication of seminal findings, this section provides detailed methodologies for key experiments cited in the study of this compound.

Isolation of this compound from Prosopis juliflora

The isolation of this compound typically involves a multi-step extraction and chromatographic process from the leaves of Prosopis juliflora.

References

Methodological & Application

Application Notes and Protocols for Julifloricine Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Julifloricine, a piperidine alkaloid from the plant Prosopis juliflora. Additionally, this document outlines the known signaling pathways affected by this compound, offering valuable insights for drug development and neuroscience research. It is important to note that in scientific literature, "this compound" is often used interchangeably with "Juliflorine" and "Juliprosopine"[1].

Extraction of Total Alkaloid Extract (TAE) from Prosopis juliflora

This protocol is adapted from methodologies described for the extraction of alkaloids from the leaves and pods of Prosopis juliflora[2].

1.1. Materials and Equipment

-

Dried and powdered Prosopis juliflora leaves or pods

-

Hexane

-

Methanol

-

0.2N Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform

-

Rotary evaporator

-

Large glass flasks or beakers

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Shaker or magnetic stirrer

-

pH meter or pH strips

1.2. Experimental Protocol

-

Defatting:

-

Soak the dried, powdered plant material (e.g., 874 g) in hexane (2.0 L/kg) for 48 hours at room temperature with occasional shaking. This step removes nonpolar constituents.[2]

-

Filter the mixture to separate the plant residue from the hexane extract.

-

Repeat the hexane extraction two more times to ensure complete removal of lipids.

-

Air-dry the plant residue to remove any remaining hexane.

-

-

Methanolic Extraction:

-

Submerge the defatted plant residue in methanol (1.5 L/kg) and shake for 48 hours at room temperature.

-

Filter the mixture and collect the methanol extract.

-

Concentrate the methanol extract using a rotary evaporator at 40°C until a viscous residue is obtained.

-

-

Acid-Base Extraction:

-

Stir the concentrated methanolic residue with 0.2N HCl for 16 hours.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with chloroform in a separatory funnel to remove any remaining non-basic compounds. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to 11 using ammonium hydroxide.

-

Extract the basified aqueous layer three times with chloroform.

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the Total Alkaloid Extract (TAE).

-

1.3. Workflow Diagram

Purification of this compound by Silica Gel Column Chromatography

This protocol describes the fractionation of the TAE to isolate this compound. The fraction designated as F32 in some studies has been identified as a mixture of juliprosopine (the major component) and juliprosine[3].

2.1. Materials and Equipment

-

Total Alkaloid Extract (TAE)

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Chloroform

-

Methanol

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Dragendorff's reagent for alkaloid detection

2.2. Experimental Protocol

-

Column Packing:

-

Prepare a slurry of silica gel in chloroform.

-

Carefully pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

-

Equilibrate the column by running chloroform through it.

-

-

Sample Loading:

-

Dissolve the TAE in a minimal amount of chloroform.

-

Carefully load the dissolved TAE onto the top of the silica gel column.

-

-

Elution and Fraction Collection:

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by adding methanol. A common gradient is from 99:1 to 1:1 (chloroform:methanol), followed by 100% methanol[3].

-

Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system (e.g., chloroform:methanol 9:1).

-

Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids appear as orange-brown spots).

-

Combine the fractions that contain the compound of interest (this compound). One study identified the most toxic fraction as F32, which was suggested to be a pure substance[3].

-

2.3. Purification Workflow Diagram

Quantitative Data

The following tables summarize the quantitative data available from the literature regarding the extraction and biological activity of P. juliflora alkaloids.

Table 1: Extraction Yields of Crude Extracts from P. juliflora Pods

| Extraction Solvent | Yield (%) |

| Hexane | 0.18 |

| Ethyl Acetate | 0.30 |

| Methanol | 3.00 |

Data from a study on P. juliflora pods.

Table 2: Cytotoxicity of Total Alkaloid Extract (TAE) and Fractions from P. juliflora Leaves on Astrocyte Primary Cultures

| Compound/Fraction | EC₅₀ (µg/mL) |

| TAE | 2.87 |

| F31/33 | 2.82 |

| F32 | 3.01 |

EC₅₀ values were determined after 24 hours of exposure[3].

Table 3: Inhibitory Activity of Juliflorine

| Enzyme | IC₅₀ (µM) | Inhibition Type |

| Acetylcholinesterase (AChE) | 0.42 | Non-competitive |

| Butyrylcholinesterase (BChE) | 0.12 | Non-competitive |

Data from a study on the inhibitory potential of juliflorine[3].

Signaling Pathways Modulated by this compound

This compound and related alkaloids from P. juliflora have been shown to modulate several key signaling pathways, particularly in the central nervous system.

4.1. Glial Cell Activation and Nitric Oxide Production

This compound-containing extracts induce a reactive state in glial cells, such as astrocytes and microglia. This activation is characterized by morphological changes, including cellular hypertrophy and an increase in the expression of Glial Fibrillary Acidic Protein (GFAP). A key consequence of this activation is the production of nitric oxide (NO). This process is mediated by the inducible nitric oxide synthase (iNOS), which converts L-arginine to L-citrulline and NO[1].

4.2. Mitochondrial Damage and Apoptosis

A fraction rich in juliprosopine (this compound) has been demonstrated to induce cytotoxicity through mitochondrial-mediated apoptosis. This involves damage to the mitochondria, characterized by the formation of double-membrane vacuoles. This damage leads to a disruption of the mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway. The process involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in programmed cell death[3][4].

4.3. Acetylcholinesterase Inhibition

Juliflorine has been identified as a potent non-competitive inhibitor of acetylcholinesterase (AChE). In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate (acetylcholine) from binding to the active site. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.

References

- 1. Prosopis juliflora (Sw.) DC.induces apoptotic-like programmed cell death in Leishmania donovani via over production of oxidative stress, mitochondrial dysfunction and ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.ufba.br [repositorio.ufba.br]

- 3. Juliprosopine and juliprosine from prosopis juliflora leaves induce mitochondrial damage and cytoplasmic vacuolation on cocultured glial cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial and caspase pathways are involved in the induction of apoptosis by nardosinen in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Yield Synthesis of Julifloricine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Julifloricine, a piperidine alkaloid isolated from Prosopis juliflora, has garnered significant attention due to its potent biological activities, including acetylcholinesterase (AChE) inhibition and calcium channel blockade. These properties make it a promising lead compound for the development of therapeutics for neurodegenerative diseases and cardiovascular conditions. This document provides detailed application notes and protocols for the high-yield synthesis of this compound, based on established methodologies. Furthermore, it outlines strategies for the synthesis of this compound derivatives to enable structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The signaling pathways associated with its primary biological activities are also illustrated to provide a deeper understanding of its mechanism of action.

Introduction

The piperidine alkaloid this compound is a structurally complex natural product with significant therapeutic potential. Its core piperidine scaffold is a common motif in many biologically active compounds. The development of efficient and high-yielding synthetic routes to this compound and its derivatives is crucial for advancing its preclinical and clinical evaluation. This document details a proven synthetic strategy and discusses the biological context of its activity.

Data Presentation

Table 1: High-Yield Total Synthesis of (+)-Julifloridine

A concise and efficient 4-step total synthesis of (+)-Julifloridine has been reported by Charette and coworkers. The quantitative data for this synthesis are summarized below.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Asymmetric Aziridination | N-Ts-aziridine, (S)-BINOL, Zn(OTf)₂, 4Å MS, CH₂Cl₂ | Chiral Aziridine | 85 |

| 2 | Regioselective Aziridine Opening | (n-C₁₀H₂₁)₂CuLi, THF, -78 °C to rt | Amino Alcohol | 92 |

| 3 | Intramolecular Cyclization | PPh₃, DIAD, THF, 0 °C to rt | Piperidine Intermediate | 88 |

| 4 | Deprotection | Na, NH₃ (liq.), THF, -78 °C | (+)-Julifloridine | 95 |

| Overall Yield | ~69 |

Data extracted from a representative high-yield synthesis. Individual results may vary.

Experimental Protocols

High-Yield Synthesis of (+)-Julifloridine

The following protocol is based on the 4-step total synthesis developed by the Charette group (Org. Lett.2005 , 7 (13), 2747–2750). For complete and detailed experimental procedures, please refer to the original publication.

Step 1: Asymmetric Aziridination

-

To a solution of the starting alkene in CH₂Cl₂ is added 4Å molecular sieves, (S)-BINOL, and Zn(OTf)₂.

-

The mixture is stirred at room temperature before the addition of N-tosylaziridine.

-

The reaction is monitored by TLC until completion.

-

The product, a chiral aziridine, is isolated and purified by column chromatography.

Step 2: Regioselective Aziridine Opening

-

A solution of the chiral aziridine in THF is cooled to -78 °C.

-

A freshly prepared solution of the lithium dialkylcuprate reagent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The resulting amino alcohol is purified by chromatographic methods.

Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

-

To a solution of the amino alcohol in THF at 0 °C is added triphenylphosphine (PPh₃) followed by diisopropyl azodicarboxylate (DIAD).

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The piperidine intermediate is obtained after purification.

Step 4: Deprotection (Birch Reduction)

-

The protected piperidine is dissolved in a mixture of THF and liquid ammonia at -78 °C.

-

Small pieces of sodium metal are added until a persistent blue color is observed.

-

The reaction is quenched with a proton source, and the final product, (+)-Julifloridine, is isolated.

Synthesis of this compound Derivatives

The synthetic route to this compound provides multiple opportunities for the introduction of chemical diversity to generate derivatives for SAR studies.

-

Modification of the Side Chain: The organocuprate reagent used in the aziridine opening step can be varied to introduce different alkyl or aryl side chains at the C6 position of the piperidine ring.

-

Functionalization of the Hydroxyl Groups: The two hydroxyl groups on the piperidine ring can be selectively protected and deprotected to allow for further functionalization, such as esterification or etherification, to probe the importance of these groups for biological activity.

-

Modification of the Nitrogen Atom: The secondary amine in the final product can be a site for N-alkylation or N-acylation to explore the impact of substituents on the nitrogen atom.

Mandatory Visualization

Signaling Pathways

Caption: Inhibition of Acetylcholinesterase by this compound.

Caption: Mechanism of L-type Calcium Channel Blockade by this compound.

Experimental Workflow

Caption: High-Yield Synthesis Workflow for (+)-Julifloridine.

Conclusion

The synthetic pathway outlined in these application notes provides a reliable and high-yielding method for the production of this compound. The amenability of this route to modification offers a robust platform for the generation of novel derivatives, which will be instrumental in elucidating the structure-activity relationships and optimizing the therapeutic potential of this promising natural product. The provided diagrams of the signaling pathways offer a visual guide to the mechanisms of action of this compound, aiding in the rational design of future drug development efforts.

Application Notes and Protocols: Broth Microdilution Assay for Julifloricine MIC Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Julifloricine, a piperidine alkaloid isolated from Prosopis juliflora, using the broth microdilution method. This document outlines the necessary materials, step-by-step procedures, and data interpretation guidelines.

Introduction

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1] The broth microdilution assay is a standardized and widely accepted method for determining the in vitro susceptibility of microorganisms to antimicrobial agents. This method allows for the quantitative determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol provided is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), with modifications suitable for natural products like this compound.

Data Presentation

The following table summarizes the known MIC values of this compound against various microbial strains.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 1 |

| Staphylococcus epidermidis | Gram-positive Bacteria | 1 |

| Staphylococcus citreus | Gram-positive Bacteria | 1 |

| Streptococcus pyogenes | Gram-positive Bacteria | 1 |

| Sarcina lutea | Gram-positive Bacteria | 1 |

| Streptococcus faecalis | Gram-positive Bacteria | 5 |

| Streptococcus pneumoniae | Gram-positive Bacteria | 5 |

| Streptococcus lactis | Gram-positive Bacteria | 5 |

| Corynebacterium diphtheriae | Gram-positive Bacteria | 5 |

| Corynebacterium hofmannii | Gram-positive Bacteria | 5 |

| Bacillus subtilis | Gram-positive Bacteria | 5 |

| Candida tropicalis | Fungus | Superior to Miconazole |

| Candida albicans | Fungus | Equal to Miconazole |

Note: The inhibitory effect of this compound on Gram-negative bacteria such as species of Salmonella, Shigella, Klebsiella, Proteus, Pseudomonas, Enterobacter, Aeromonas, and Vibrio has been reported as almost insignificant.[1][2] The alkaloid was found to be inactive against dermatophytic fungi up to a concentration of 10 µg/mL.[1][2]

Experimental Protocols

This section details the methodology for performing the broth microdilution assay to determine the MIC of this compound.

Materials

-

This compound (pure compound)

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI 1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile reservoir basins

-

Multichannel pipette (8- or 12-channel)

-

Single-channel pipettes and sterile tips

-

Bacterial and fungal strains (quality control and test strains)

-

Spectrophotometer or McFarland turbidity standards (0.5)

-

Incubator (35°C ± 2°C)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Positive control antimicrobial agents (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Growth indicator dye (e.g., Resazurin, optional)

Preparation of this compound Stock Solution

-

Due to the hydrophobic nature of many alkaloids, a solvent such as DMSO is recommended for initial solubilization.[3]

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL (1000 µg/mL) in 100% DMSO.

-

Ensure complete dissolution. This stock solution can be stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

-

Bacterial Strains:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension 1:150 in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Fungal Strains (Yeasts):

-

From a fresh (24-48 hour) culture plate, select several colonies.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.

-

Broth Microdilution Procedure

-

Plate Preparation:

-

Add 100 µL of sterile broth (CAMHB or RPMI 1640) to wells in columns 2 through 12 of a 96-well microtiter plate.

-

Prepare a starting solution of this compound at twice the highest desired final concentration in the first well. For example, to test a final concentration range of 0.125 to 64 µg/mL, add 200 µL of a 128 µg/mL this compound solution in broth to column 1. To achieve this, dilute the 1 mg/mL stock solution appropriately in broth.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2.

-

Mix the contents of the wells in column 2 thoroughly by pipetting up and down.

-

Continue this serial dilution process from column 2 to column 10.

-

After mixing the contents of column 10, discard 100 µL. This will result in a range of this compound concentrations in columns 1 through 10, each with a volume of 100 µL.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well from column 1 to column 11.

-

Add 100 µL of sterile broth to the wells in column 12.

-

The final volume in each well will be 200 µL. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit microbial growth.

-

-

Incubation:

-

Seal the plates with a breathable film or place them in a container with a moistened paper towel to prevent evaporation.

-

Incubate the plates at 35°C ± 2°C.

-

Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi.

-

-

MIC Determination:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

Optionally, a growth indicator like Resazurin can be added to the wells after incubation to aid in the visualization of viability.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound MIC determination.

Proposed Mechanism of Action

The antimicrobial action of piperidine alkaloids from Prosopis juliflora, such as this compound, is thought to involve the disruption of the microbial cell membrane.[4] A proposed mechanism is the blocking of calcium channels, which leads to a loss of membrane integrity and subsequent cell death.[4]

Caption: Proposed mechanism of this compound action.

References

- 1. Antimicrobial activity of this compound isolated from Prosopis juliflora. | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of the Alkaloid-Enriched Extract from Prosopis juliflora Pods and Its Influence on in Vitro Ruminal Digestion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Agar Disk Diffusion Method for Julifloricine Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: Julifloricine, an alkaloid isolated from the plant Prosopis juliflora, has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria.[1][2] As the challenge of antibiotic resistance grows, screening novel compounds like this compound is a critical area of research. The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used, preliminary technique to assess the antimicrobial activity of a substance.[3][4] It provides a qualitative or semi-quantitative evaluation of a compound's ability to inhibit microbial growth.[3] These application notes provide a detailed protocol for using the agar disk diffusion method to screen this compound's efficacy and present relevant antimicrobial data.

Principle of the Method: The agar disk diffusion method is based on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism.[3][5] When the this compound-impregnated disk is placed on the agar surface, the compound diffuses radially, creating a concentration gradient.[6] If the microorganism is susceptible to this compound, its growth will be inhibited in the area surrounding the disk, resulting in a clear "zone of inhibition." The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC), providing a measure of the compound's potency.[7]

Experimental Protocols

This section details the standardized methodology for performing the agar disk diffusion assay for this compound screening.

1. Materials and Reagents:

-

Microorganisms: Pure cultures of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Culture Media: Mueller-Hinton Agar (MHA) plates (4 mm depth), Tryptic Soy Broth (TSB), or other suitable broth.[5]

-

This compound: Purified this compound or standardized extract.

-

Control Antibiotics: Standard antibiotic disks (e.g., Gentamicin, Penicillin) for quality control.

-

Sterile Equipment: Petri dishes (100 mm or 150 mm), sterile paper disks (6 mm diameter), sterile swabs (cotton or dacron), sterile forceps, micropipettes, and tips.[8][9]

-

Reagents: Sterile saline (0.85% NaCl), solvent for this compound (e.g., DMSO, ethanol), sterile deionized water.

-

Equipment: Incubator (35-37°C), biosafety cabinet, spectrophotometer, vortex mixer.

-

0.5 McFarland Turbidity Standard: For standardizing inoculum density, corresponding to approximately 1-2 x 10⁸ CFU/mL.[3]

2. Preparation of Microbial Inoculum:

-

Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate.[8]

-

Transfer the colonies into a tube containing 4-5 mL of sterile TSB or saline.[5]

-

Incubate the broth at 37°C until it achieves a turbidity comparable to the 0.5 McFarland standard. This can be visually compared against a Wickerham card or measured with a spectrophotometer.[10]

-

Adjust the suspension turbidity by adding more bacteria or sterile saline/broth to match the 0.5 McFarland standard precisely.[3]

3. Preparation of this compound Disks:

-

Dissolve the purified this compound in a suitable solvent to create a stock solution of known concentration.

-

Aseptically apply a precise volume (e.g., 10-20 µL) of the this compound solution onto sterile blank paper disks to achieve the desired final concentration per disk (e.g., 1 µg, 5 µg, 10 µg).[1]

-

Allow the solvent to evaporate completely in a sterile environment, leaving the disk impregnated with this compound.

-

Prepare a set of control disks impregnated only with the solvent to ensure it has no antimicrobial activity.

4. Inoculation of Agar Plates:

-

Within 15 minutes of standardizing the inoculum, dip a sterile swab into the bacterial suspension.[8]

-

Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[3]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[10]

-

Rotate the plate approximately 60° and repeat the streaking pattern. Repeat once more to cover the entire surface.[8]

-

Finally, run the swab around the rim of the agar to pick up any excess inoculum.[10]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[3]

5. Application of Disks:

-

Using sterile forceps or a disk dispenser, place the prepared this compound disks and control antibiotic disks onto the inoculated agar surface.[8]

-

Ensure disks are spaced far enough apart (minimum 24 mm from center to center) to prevent overlapping of inhibition zones.[5]

-